Protecting Group Orthogonality vs. Methyl Ether and Free Hydroxyl
The methoxymethoxy (MOM) ether at C-3 can be selectively cleaved in the presence of the N-Boc group using B-bromocatecholborane (1a) or B-chlorocatecholborane (1b). Boeckman et al. established the quantitative relative reactivity order as MOMOR ≈ MEMOR > Boc > Cbz ≈ tBuOR [1]. This means a MOM ether is cleaved preferentially over a Boc carbamate under Lewis acid conditions, a selectivity window that the methyl ether comparator (CAS 856417-92-0) does not offer—methyl ethers are stable to these conditions and require strongly acidic or reductive cleavage (e.g., BBr₃, HI, 48% HBr) that destroys Boc concurrently [2]. The free hydroxyl comparator (CAS 288159-40-0) offers no protecting group at all, rendering it a nucleophilic liability in coupling and oxidation reactions [2].
| Evidence Dimension | Selective deprotection feasibility in the presence of Boc |
|---|---|
| Target Compound Data | MOM ether cleavable by B-bromocatecholborane or B-chlorocatecholborane while Boc remains intact (reactivity order: MOMOR > Boc) [1] |
| Comparator Or Baseline | Methyl ether (CAS 856417-92-0): not cleavable under these conditions; requires BBr₃/HI/HBr that co-cleaves Boc [2]. Free tertiary alcohol (CAS 288159-40-0): no protective group; free OH competes in coupling and oxidation. |
| Quantified Difference | Selectivity window: MOMOR ≈ MEMOR > Boc (relative reactivity tier from Boeckman 1985; exact rate ratios not reported, but tier separation indicates practical selectivity) [1] |
| Conditions | B-bromocatecholborane or B-chlorocatecholborane in dichloromethane at room temperature [1] |
Why This Matters
This orthogonality enables a deprotection sequence (MOM removal first, then Boc removal) that is impossible with methyl ether analogs, directly impacting synthetic route design for multi-step peptide and peptidomimetic construction.
- [1] Boeckman, R.K.; Potenza, J.C. Catechol boron halides: mild and selective reagents for cleavage of ether, ester, and carbamate protecting groups. Tetrahedron Lett. 1985, 26, 1411–1414. Reactivity order: MOMOR ≈ MEMOR > Boc > Cbz ≈ tBuOR. View Source
- [2] Wuts, P.G.M.; Greene, T.W. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, 2007. Methyl ether deprotection (pp. 32–38) requires BBr₃, Me₃SiI, or HBr/AcOH; MOM ether deprotection (pp. 46–50) achievable with mild Lewis acids. View Source
